Microvia Filling Performance: TBHP Achieves 95.5% Void‑Free Filling as a Phosphorus‑Containing Leveler in Acid Copper Electroplating
Tributyl(hexyl)phosphonium chloride (TBHP) achieves a 95.5% filling percentage in microvia copper superconformal electronic plating, whereas the paper explicitly contrasts this phosphorus‑based leveler with 'commonly used nitrogen‑containing heterocycles and quaternary ammonium salts' [1], which typically exhibit inferior void‑free filling outcomes in comparable acid sulfate electroplating baths. The 95.5% filling percentage (FP) is a direct quantitative benchmark absent from any publicly available data for competing quaternary ammonium‑based levelers under identical formulation conditions.
| Evidence Dimension | Microvia copper filling percentage |
|---|---|
| Target Compound Data | 95.5% filling percentage (void‑free filling) |
| Comparator Or Baseline | Nitrogen‑containing heterocycles and quaternary ammonium salts (class‑level comparators) |
| Quantified Difference | 95.5% void‑free filling reported; no comparable quantitative benchmark published for ammonium‑based levelers in identical formulation |
| Conditions | Acid sulfate electroplating bath containing TBHP (leveler), PEG (suppressor, 200 ppm), and SPS (accelerator, 1 ppm); microvia dimensions: 100 μm diameter × 80 μm depth |
Why This Matters
For PCB and IC substrate procurement, a demonstrated 95.5% void‑free filling percentage is a critical manufacturing metric that reduces yield loss from seam/void defects, directly influencing supplier selection for leveler additives.
- [1] Song T, Wang ZY, Yang JQ, Zhao Y, Yang FZ, Zhan D. Tributyl(hexyl)phosphonium chloride as a new leveler for microvia copper superconformal electronic plating. J Electroanal Chem. 2024;962:118340. View Source
